![molecular formula C8H11NO2 B11920040 (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3R,4R)-3-Aminobicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic amino acid derivative This compound is notable for its rigid bicyclic structure, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functional Group Introduction: The introduction of the amino and carboxylic acid groups is achieved through a series of functional group transformations. For example, the amino group can be introduced via amination reactions, while the carboxylic acid group can be introduced through carboxylation reactions.
Stereoselective Synthesis: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (1S,2S,3R,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Using efficient catalysts to speed up the reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: The compound’s rigid structure makes it useful in the synthesis of complex organic molecules.
Biological Studies: It is used in studies of enzyme-substrate interactions due to its unique structure.
Industrial Applications: The compound is explored for its potential use in the production of polymers and other materials.
作用机制
The mechanism of action of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within its target site.
相似化合物的比较
Similar Compounds
Norbornene Derivatives: Compounds like norbornene and its derivatives share a similar bicyclic structure.
Bicyclic Amino Acids: Other bicyclic amino acids, such as 2-aminonorbornane-2-carboxylic acid, have comparable structures and properties.
Uniqueness
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its rigid structure and specific configuration make it a valuable compound in various fields of research.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7-/m1/s1 |
InChI 键 |
FCYFJGGJCJDCPB-JRTVQGFMSA-N |
手性 SMILES |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)N |
规范 SMILES |
C1C2C=CC1C(C2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)

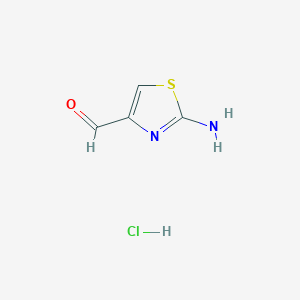

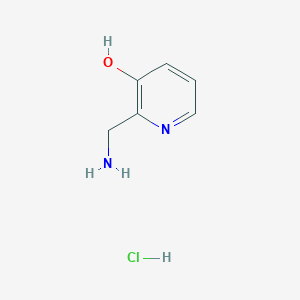
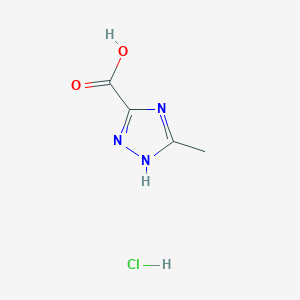
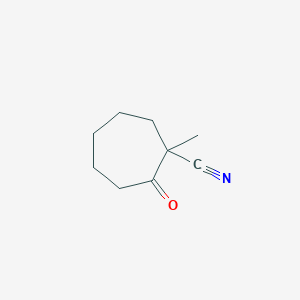
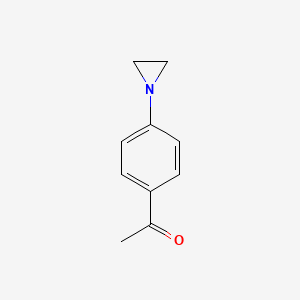

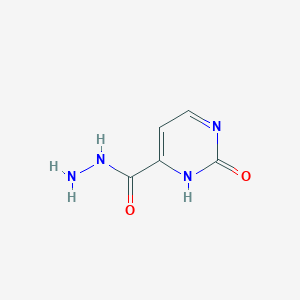
![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
![2h-Isoxazolo[3,4,5-de]isoquinoline](/img/structure/B11920056.png)
